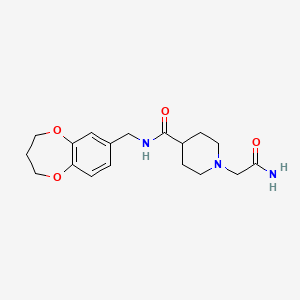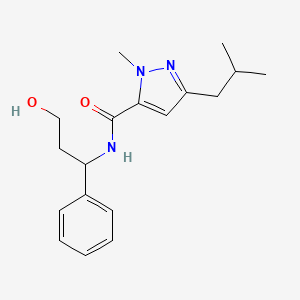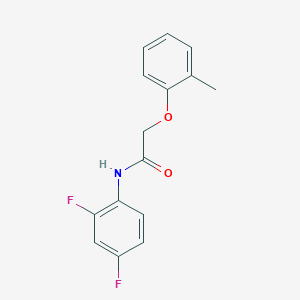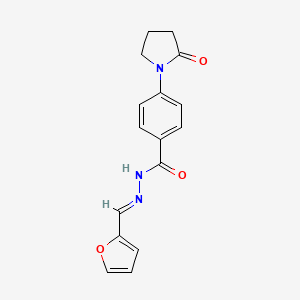![molecular formula C16H27N3O B5567183 1-[(3-cyclohexyl-5-isoxazolyl)methyl]-3-azepanamine dihydrochloride](/img/structure/B5567183.png)
1-[(3-cyclohexyl-5-isoxazolyl)methyl]-3-azepanamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3-cyclohexyl-5-isoxazolyl)methyl]-3-azepanamine dihydrochloride is a chemical compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as CX-5461 and is a selective inhibitor of RNA polymerase I transcription. In
Mecanismo De Acción
CX-5461 inhibits the transcription of ribosomal DNA by selectively targeting RNA polymerase I. This leads to a decrease in ribosomal RNA production, which is essential for protein synthesis and cell growth. Cancer cells that have high levels of ribosomal DNA transcription are more sensitive to CX-5461, making it a potential target for cancer therapy.
Biochemical and Physiological Effects:
CX-5461 has been found to induce DNA damage in cancer cells, leading to cell cycle arrest and apoptosis. It has also been shown to inhibit the growth of cancer stem cells, which are often resistant to conventional chemotherapy. In addition, CX-5461 has been found to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using CX-5461 in lab experiments is its selectivity for RNA polymerase I transcription. This makes it a useful tool for studying the role of ribosomal DNA transcription in cancer and other diseases. However, CX-5461 can be toxic to normal cells, which limits its use in certain experiments.
Direcciones Futuras
There are several potential future directions for CX-5461 research. One area of focus is the development of combination therapies that target multiple pathways in cancer cells. Another area of interest is the use of CX-5461 in the treatment of inflammatory diseases. Additionally, there is ongoing research into the development of CX-5461 analogs that may have improved efficacy and safety profiles.
Conclusion:
In conclusion, CX-5461 is a promising chemical compound that has shown potential in the treatment of cancer and other diseases. Its selectivity for RNA polymerase I transcription makes it a useful tool for scientific research, but its toxicity to normal cells limits its use in certain experiments. Ongoing research into the development of combination therapies and CX-5461 analogs may lead to improved treatment options for cancer and other diseases.
Métodos De Síntesis
The synthesis of CX-5461 involves several steps, including the reaction of 3-cyclohexyl-5-isoxazolemethanol with 3-azepanamine, followed by the addition of hydrochloric acid to form the dihydrochloride salt. The process is complex and requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
CX-5461 has shown promise in the treatment of cancer, particularly in targeting cancer cells that have high levels of ribosomal DNA transcription. It has been found to be effective against several types of cancer, including breast, ovarian, and pancreatic cancer.
Propiedades
IUPAC Name |
1-[(3-cyclohexyl-1,2-oxazol-5-yl)methyl]azepan-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O/c17-14-8-4-5-9-19(11-14)12-15-10-16(18-20-15)13-6-2-1-3-7-13/h10,13-14H,1-9,11-12,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYBMXEIKIIXDCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NOC(=C2)CN3CCCCC(C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Cyclohexylisoxazol-5-yl)methyl]azepan-3-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(dimethylamino)ethyl [(2-chlorophenyl)sulfonyl]carbamate](/img/structure/B5567102.png)
![1-[(4-methoxybenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5567105.png)


![methyl 4-[(4-chlorophenoxy)methyl]benzoate](/img/structure/B5567139.png)
![3-[(diallylamino)methyl]-6-methoxy-2-methyl-4-quinolinol](/img/structure/B5567158.png)

![3-(3-bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5567165.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl 2-furoate](/img/structure/B5567173.png)
![1-[(2-methyl-5-nitrophenyl)sulfonyl]-1H-imidazole](/img/structure/B5567176.png)


![5-butyl-1-(2-methoxyphenyl)-4-[(1-methyl-4-piperidinyl)carbonyl]-2-piperazinone](/img/structure/B5567195.png)
